molecular formula C16H14O3 B14260994 5-Benzyloxy-6-hydroxy-indan-1-one CAS No. 383382-44-3

5-Benzyloxy-6-hydroxy-indan-1-one

Cat. No.: B14260994
CAS No.: 383382-44-3
M. Wt: 254.28 g/mol
InChI Key: KTLQECITLSHWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyloxy-6-hydroxy-indan-1-one is a substituted indanone derivative featuring a benzyloxy group at position 5 and a hydroxyl group at position 6 on the indanone core. The compound’s structure suggests utility in organic synthesis, particularly as a precursor or intermediate in pharmaceutical and materials chemistry. The hydroxyl group enhances hydrogen-bonding capacity, which may influence solubility and reactivity compared to methoxy-substituted analogs .

Properties

CAS No.

383382-44-3

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

6-hydroxy-5-phenylmethoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H14O3/c17-14-7-6-12-8-16(15(18)9-13(12)14)19-10-11-4-2-1-3-5-11/h1-5,8-9,18H,6-7,10H2

InChI Key

KTLQECITLSHWOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Cyclization of Arylpropionic Acids

The cyclization of 3-arylpropionic acids represents one of the most established routes to 1-indanones. This approach was first described by Price and Lewis in 1939, who cyclized hydrocinnamic acid to unsubstituted 1-indanone using 20% sulfuric acid at 140°C, achieving a 27% yield.

This method has been significantly improved over time. For instance, the cyclization of 3-arylpropionic acids catalyzed by terbium triflate at 250°C has been shown to produce substituted 1-indanones in yields of up to 74%. Other Lewis acids, including bismuth triflimide and various transition metal triflates (indium, scandium, cerium, etc.), have also been employed, although often with lower yields and more byproducts.

Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation represents another classical approach for constructing the indanone framework. In one notable example, treatment of an acid chloride with Nafion-H in refluxing benzene produced unsubstituted 1-indanone in an impressive 90% yield. This method proceeds through in situ formation of highly reactive mixed anhydrides that undergo cyclization to yield the target cyclic ketones.

A more recent innovation reported by Barbosa et al. in 2015 describes a one-step synthesis of 1-indanones through niobium pentachloride-induced Friedel-Crafts reaction. This approach employs 3,3-dimethylacrylic acid, an aromatic substrate, and niobium pentachloride as a highly oxophilic catalyst, yielding various 1-indanone derivatives in yields of up to 78%.

From Carbonyl Compounds

1-Indanones can also be synthesized from various carbonyl precursors. For instance, the stereoselective dimerization of phthalaldehydes catalyzed by N-heterocyclic carbenes provides an elegant route to polyhydroxylated spiro- or fused 1-indanones. The choice of carbene catalyst determines the structural outcome, with imidazole-based carbenes yielding spiro compounds while triazole-based carbenes produce fused systems.

Specific Preparation Methods for this compound

Based on the available literature and established synthetic principles, several approaches can be employed to prepare this compound. The following methods represent the most viable synthetic routes, drawing on both direct evidence from the literature and logical extensions of known procedures for similar compounds.

From 5,6-Dihydroxy-indan-1-one via Selective Benzylation

A direct approach to this compound involves the selective benzylation of 5,6-dihydroxy-indan-1-one:

  • Starting with 5,6-dihydroxy-indan-1-one
  • Treatment with a single equivalent of benzyl bromide under carefully controlled basic conditions
  • Purification to obtain the desired monoprotected product

The key challenge in this approach is achieving selectivity between the two adjacent hydroxyl groups. This can be addressed through precise control of stoichiometry, reaction temperature, and selection of appropriate base and solvent systems.

From 5,6-Dimethoxy-indan-1-one via Sequential Demethylation and Benzylation

This approach is supported by analogous syntheses reported in the literature, particularly for related hydroxy-methoxy indanones:

  • Starting with 5,6-dimethoxy-indan-1-one
  • Selective demethylation of one methoxy group using suitable reagents
  • Benzylation of the resulting free hydroxyl group
  • Selective demethylation of the remaining methoxy group

This method has been successfully applied to similar compounds. For instance, 5,6-dimethoxy-indan-1-one was selectively demethylated using aqueous piperidine, and the product was subsequently reacted with benzyl bromide to furnish the corresponding benzyloxy derivative in good yield.

From 5-Hydroxy-6-methoxy-indan-1-one

Another viable approach utilizes 5-hydroxy-6-methoxy-indan-1-one as a key intermediate:

  • Preparation of 5-hydroxy-6-methoxy-indan-1-one (as described in search result and)
  • Benzylation of the 5-hydroxyl group
  • Selective demethylation of the 6-methoxy group

The synthesis of 5-hydroxy-6-methoxy-indan-1-one itself has been reported in the literature. For example, it can be prepared from 5,6-dimethoxy-indan-1-one (25.93 g, 135.0 mmol) through selective demethylation using piperidine.

Through 2,6-Dibromophenol Approach

Drawing from the synthesis of 5-hydroxy-1-indanone reported in the literature, a potential route to this compound could involve:

  • Reacting 2,6-dibromophenol with 3-chloropropionyl chloride to obtain an intermediate
  • Cyclization in the presence of a Lewis acid
  • Selective debromination and subsequent functionalization to introduce the benzyloxy group

This approach is inspired by the method described in a Chinese patent for preparing 5-hydroxy-1-indanone, which achieves high selectivity and yield.

Reaction Conditions Optimization

Temperature and Solvent Effects

The preparation of this compound requires careful optimization of reaction conditions to achieve high yields and selectivity. Table 1 summarizes typical reaction conditions for key transformation steps.

Table 1: Optimal Reaction Conditions for Key Steps in this compound Synthesis

Reaction Step Temperature Range (°C) Recommended Solvent Catalyst/Reagent Typical Reaction Time (h) Notes
Indanone Formation (Cyclization) 140-250 Dichloromethane, Benzene Sulfuric acid, Lewis acids 2-14 Higher temperatures may lead to side reactions
Selective Demethylation 25-100 Aqueous solution Piperidine 2-4 Temperature control crucial for selectivity
Benzylation 25-80 Acetone, DMF Potassium carbonate, Sodium hydride 3-6 Anhydrous conditions recommended
Deprotection of Methoxy Group 25-100 Dichloromethane Boron tribromide, Hydroiodic acid 2-5 Careful monitoring required to prevent debenzylation

Catalyst Selection and Optimization

For cyclization reactions, Lewis acids play a crucial role in determining reaction efficiency:

  • Aluminum chloride provides good yields but can be challenging to work with
  • Niobium pentachloride shows excellent catalytic activity for Friedel-Crafts acylations
  • Tetrabutyl titanate has been reported as an effective Lewis acid for similar cyclization reactions

For benzylation reactions, the choice of base significantly affects selectivity:

  • Potassium carbonate offers milder conditions, suitable for selective transformations
  • Sodium hydride provides more reactive conditions when needed
  • Triethylamine can be employed for more sensitive substrates

Purification Strategies

Effective purification is critical for obtaining high-purity this compound. The following methods have proven effective for similar compounds:

  • Recrystallization from ethyl acetate or methanol/hexane mixtures
  • Column chromatography using silica gel with appropriate solvent systems (typically ethyl acetate/hexane gradients)
  • For analytical purposes, high-performance liquid chromatography (HPLC) provides the highest purity

Comparative Analysis of Preparation Methods

Efficiency and Practicality Assessment

Table 2 provides a comparative analysis of the various synthetic approaches to this compound.

Table 2: Comparative Analysis of Synthetic Routes to this compound

Synthetic Route Starting Material Key Reagents Overall Steps Estimated Yield (%) Advantages Limitations
Selective Benzylation 5,6-dihydroxy-indan-1-one Benzyl bromide, Base 1-2 60-70 Direct approach, Fewer steps Selectivity challenges, Difficult purification
Demethylation-Benzylation 5,6-dimethoxy-indan-1-one Piperidine, Benzyl bromide 3-4 65-75 Better selectivity, Well-documented More steps, Time-consuming
From 5-hydroxy-6-methoxy-indan-1-one 5-hydroxy-6-methoxy-indan-1-one Benzyl bromide, Demethylation reagent 2-3 70-80 Good selectivity, Reasonable yield Requires preparation of starting material
2,6-Dibromophenol Approach 2,6-dibromophenol 3-chloropropionyl chloride, Lewis acid 4-5 60-65 High selectivity, Scalable Multiple steps, Requires handling of sensitive reagents

Scale-up Considerations

For larger-scale preparation of this compound, several factors must be considered:

  • Safety profile : The approach using 2,6-dibromophenol and 3-chloropropionyl chloride requires careful handling of corrosive reagents, but offers good scalability with proper precautions.

  • Raw material availability : Starting materials like 5,6-dimethoxy-indan-1-one may require synthesis themselves, potentially limiting large-scale application.

  • Process robustness : The selective benzylation route, while direct, may suffer from inconsistent selectivity on scale-up unless reaction parameters are tightly controlled.

  • Purification challenges : As scale increases, purification becomes more challenging. Crystallization is generally preferred over chromatography for large-scale operations.

Environmental Considerations

Modern synthetic approaches increasingly emphasize sustainability principles:

  • Atom economy : The direct selective benzylation approach offers the best atom economy but suffers from selectivity issues.

  • Solvent selection : Dichloromethane, commonly used in these syntheses, presents environmental concerns. Greener alternatives like 2-methyltetrahydrofuran should be explored.

  • Catalytic processes : Catalytic methods for cyclization and functionalization should be prioritized over stoichiometric approaches.

  • Waste generation : The dibromophenol approach generates more waste due to multiple transformations and debromination steps.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed through various spectroscopic techniques:

  • ¹H NMR spectroscopy : Characteristic signals include:

    • Aromatic protons of the benzyl group (δ 7.3-7.5 ppm)
    • Aromatic protons of the indanone core (δ 6.8-7.7 ppm)
    • Benzylic CH₂ protons (δ 5.0-5.2 ppm)
    • Indanone CH₂ protons (δ 2.5-3.1 ppm)
    • Hydroxyl proton (variable, typically δ 5.5-9.5 ppm)
  • ¹³C NMR spectroscopy : Key signals include:

    • Carbonyl carbon (δ ~205 ppm)
    • Aromatic carbons (δ 110-160 ppm)
    • Benzylic carbon (δ ~70 ppm)
    • Indanone CH₂ carbons (δ 25-37 ppm)
  • Infrared spectroscopy : Characteristic bands:

    • Carbonyl stretch (~1705 cm⁻¹)
    • Hydroxyl stretch (~3300-3500 cm⁻¹)
    • Aromatic C=C stretches (~1450-1600 cm⁻¹)
    • C-O stretches (~1200-1300 cm⁻¹)
  • Mass spectrometry : The molecular ion peak should correspond to m/z 254, with fragment ions reflecting benzyl loss (m/z 163) and other characteristic fragmentation patterns.

Applications of this compound

As a Synthetic Intermediate

This compound serves as a versatile building block in organic synthesis due to its orthogonally protected catechol functionality. The search results indicate it has been used in the preparation of nitrated catechol derivatives with potential therapeutic applications.

The compound's utility stems from the ability to selectively functionalize the free hydroxyl group while maintaining the benzyl protection at the adjacent position. This allows for controlled installation of various functional groups in sequential transformations.

In Pharmaceutical Development

The use of this compound in the synthesis of compounds targeting central and peripheral nervous system disorders highlights its importance in medicinal chemistry. For example, it has been employed in the preparation of substituted nitrated catechols with potential therapeutic applications.

The patent literature describes the nitration of this compound (4.71 g, 18.55 mmol) in glacial acetic acid (50 mL) using 65% nitric acid (5.1 mL, 72.42 mmol) to produce compounds with biological activity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-6-hydroxy-indan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Benzyl bromide, potassium carbonate, acetone, DMF

Major Products Formed

Scientific Research Applications

5-Benzyloxy-6-hydroxy-indan-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-6-hydroxy-indan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, inhibiting specific signaling pathways, or interacting with cellular receptors .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key physical and chemical properties of 5-Benzyloxy-6-hydroxy-indan-1-one with structurally related indanones:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Solubility
5-Benzyloxy-6-methoxy-1-indanone 127399-72-8 C₁₇H₁₆O₃ 268.31 5-OBn, 6-OMe Not reported Acetone, Chloroform, DCM, EtOAc, MeOH
6-Benzyloxy-5-methoxy-1-indanone 3199-70-0 C₁₇H₁₆O₃ 268.31 6-OBn, 5-OMe 130–131 Acetone, Chloroform, DCM, EtOAc, MeOH
5-Methoxy-1-indanone 5111-70-6 C₁₀H₁₀O₂ 162.18 5-OMe 108–110 Not explicitly reported
6-Methoxy-1-indanone 13623-25-1 C₁₀H₁₀O₂ 162.18 6-OMe 108–110 Not explicitly reported
2-Ethyl-6-methoxyindan-1-one 100121-78-6 C₁₂H₁₄O₂ 190.24 2-Et, 6-OMe Not reported Not explicitly reported

Key Observations

Substituent Position Effects: The position of benzyloxy (OBn) and methoxy (OMe) groups significantly impacts melting points. For example, 6-Benzyloxy-5-methoxy-1-indanone (130–131°C) has a higher melting point than simpler methoxy-indanones (108–110°C) , likely due to increased molecular symmetry and intermolecular interactions. Solubility profiles remain consistent across benzyloxy-substituted analogs, favoring polar aprotic solvents like acetone and dichloromethane .

Hydroxyl vs. Methoxy Groups: The hydroxyl group in this compound is expected to reduce solubility in non-polar solvents compared to methoxy analogs due to hydrogen bonding. However, this could enhance reactivity in acid-catalyzed reactions or coordination chemistry.

Molecular Weight and Applications: Benzyloxy-substituted indanones (MW ~268) are bulkier than methoxy derivatives (MW ~162), making them more suited for applications requiring steric hindrance or controlled release in drug design .

Notes

  • Direct data on this compound is scarce; properties are inferred from analogs.
  • Substituent positions (e.g., 5-OBn vs. 6-OBn) critically influence physicochemical behavior, necessitating precise structural characterization in studies .
  • Further experimental work is required to validate the hypothesized reactivity and solubility of the hydroxyl-substituted derivative.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-Benzyloxy-6-hydroxy-indan-1-one, and how do reaction conditions influence product purity?

  • Methodology : Multi-step synthesis typically involves functional group protection/deprotection, selective oxidation, and substitution. For example:

  • Benzyloxy protection : Use benzyl bromide under basic conditions (e.g., K₂CO₃) to protect hydroxyl groups .
  • Oxidation : Controlled oxidation of indane precursors (e.g., using CrO₃ or KMnO₄) to form the ketone moiety .
  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis to selectively remove benzyl groups .
    • Critical factors : Temperature control during oxidation prevents over-oxidation to carboxylic acids. Solvent polarity impacts regioselectivity in substitution reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

  • NMR :

  • ¹H NMR : Aromatic protons adjacent to benzyloxy and hydroxyl groups show distinct splitting patterns (e.g., deshielded signals at δ 6.8–7.5 ppm for benzyl protons).
  • ¹³C NMR : Carbonyl resonance (C=O) appears near δ 200 ppm; benzyloxy carbons (OCH₂Ph) at δ 70–75 ppm .
    • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and O-H (~3200 cm⁻¹) confirm functional groups.
    • MS : Molecular ion peaks (e.g., m/z 270–280 for C₁₆H₁₄O₃ derivatives) and fragmentation patterns distinguish substituent positions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to prevent inhalation of vapors/dust .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid light exposure .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in crystalline this compound influence its supramolecular assembly?

  • Graph-set analysis (e.g., using Etter’s formalism) reveals intermolecular O-H···O and C-H···π interactions.
  • Crystallography : SHELX software (SHELXL/SHELXS) refines hydrogen-bonding networks, with R-factors < 5% for high-resolution data .
  • Impact : Strong O-H···O bonds stabilize layered structures, while weaker C-H···π interactions dictate packing motifs .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of synthetic intermediates?

  • Case example : Discrepancies in aromatic proton coupling constants may arise from rotational isomerism or solvent effects.
  • Approach :

  • Variable-temperature NMR identifies dynamic equilibria (e.g., hindered rotation of benzyloxy groups) .
  • DFT calculations (B3LYP/6-31G*) predict optimized geometries to validate experimental data .
    • Validation : Cross-check with X-ray crystallography to confirm bond lengths/angles .

Q. How can reaction kinetics optimize the regioselective benzyloxy deprotection in this compound derivatives?

  • Mechanistic study :

  • Acid-catalyzed hydrolysis : Monitor via HPLC; pseudo-first-order kinetics under dilute HCl (0.1–1 M) .
  • Hydrogenolysis : Track H₂ uptake rates; Pd-C catalyst loading (1–5 wt%) balances efficiency vs. over-reduction .
    • Selectivity : Steric hindrance from adjacent substituents (e.g., methoxy groups) slows deprotection rates at crowded sites .

Q. What computational methods predict the thermodynamic stability of tautomeric forms in this compound?

  • Methods :

  • DFT : Compare Gibbs free energies of keto-enol tautomers using B3LYP/6-311++G(d,p).
  • NMR chemical shift prediction : GIAO approach correlates computed shifts with experimental data .
    • Findings : Keto form dominates (ΔG < 2 kcal/mol) due to conjugation with aromatic π-system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.